molecular formula C12H8O10S2 B3069452 4,8-Disulfo-2,6-naphthalenedicarboxylic acid CAS No. 742641-46-9

4,8-Disulfo-2,6-naphthalenedicarboxylic acid

Cat. No.: B3069452
CAS No.: 742641-46-9
M. Wt: 376.3 g/mol
InChI Key: ZQWYRGRHXNAOLE-UHFFFAOYSA-N
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Description

4,8-Disulfo-2,6-naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H8O10S2 and a molecular weight of 376.32 g/mol . This compound is characterized by the presence of two sulfonic acid groups and two carboxylic acid groups attached to a naphthalene ring. It is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

4,8-Disulfo-2,6-naphthalenedicarboxylic acid can be synthesized from 2,6-naphthalenedicarboxylic acid. The synthetic route involves the sulfonation of 2,6-naphthalenedicarboxylic acid using fuming sulfuric acid (SO3, 20 wt%) at 120°C for 12 hours . The reaction mixture is then cooled, and the product is precipitated using concentrated hydrochloric acid. The resulting white powder is washed with concentrated hydrochloric acid, centrifuged, and dried at 80°C to obtain pure this compound with a yield of 86% .

Chemical Reactions Analysis

4,8-Disulfo-2,6-naphthalenedicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4,8-Disulfo-2,6-naphthalenedicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-disulfo-2,6-naphthalenedicarboxylic acid involves its interaction with molecular targets through its sulfonic acid and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability. The pathways involved depend on the specific application and the molecular targets being studied .

Properties

IUPAC Name

4,8-disulfonaphthalene-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O10S2/c13-11(14)5-1-7-8(10(3-5)24(20,21)22)2-6(12(15)16)4-9(7)23(17,18)19/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWYRGRHXNAOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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